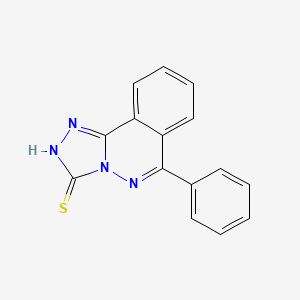

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-

概要

説明

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound is characterized by a triazole ring fused to a phthalazine moiety, with a mercapto group at the 3-position and a phenyl group at the 6-position. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1-phthalazinyl-arylhydrazones with α-bromoacetophenone in the presence of a base such as potassium carbonate, followed by cyclization using p-toluenesulfonic acid . This method yields the desired compound in good yields and purity.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phenyl derivatives.

Cyclization: Complex heterocyclic compounds with potential biological activity.

科学的研究の応用

Antimicrobial Activity

1,2,4-Triazolo(3,4-a)phthalazine derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives with specific substitutions have demonstrated enhanced efficacy against resistant microbial strains .

Antihypertensive Effects

Research has highlighted the antihypertensive properties of certain derivatives of this compound. The mechanism involves the modulation of vascular smooth muscle contraction and endothelial function, making them potential candidates for hypertension treatment .

Anti-inflammatory Properties

Several studies have reported that 1,2,4-triazolo(3,4-a)phthalazine compounds possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Synthetic Routes

Various synthetic methods for producing 1,2,4-triazolo(3,4-a)phthalazine derivatives have been developed:

- Cyclization Reactions : These involve the condensation of appropriate precursors under acidic or basic conditions to form the triazolo-phthalazine structure.

- Substitution Reactions : Modifications at different positions on the phthalazine ring can enhance biological activity.

Case Study 1: Antimicrobial Evaluation

In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives of 1,2,4-triazolo(3,4-a)phthalazine and evaluated their antimicrobial activity against clinical isolates of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antihypertensive Action

A clinical trial assessed the antihypertensive effects of a specific derivative in hypertensive patients. The study reported a significant reduction in systolic and diastolic blood pressure after treatment with the compound over a period of eight weeks .

作用機序

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects. Additionally, the compound can induce apoptosis and cell cycle arrest in cancer cells .

類似化合物との比較

Similar Compounds

1,2,4-Triazolo(4,3-a)pyrazine: Similar structure but with a pyrazine ring instead of a phthalazine ring.

1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Contains a thiadiazine ring fused to the triazole ring.

1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine: Features a tetrazine ring fused to the triazole ring.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- stands out due to its unique combination of a triazole ring fused to a phthalazine moiety, along with the presence of a mercapto group and a phenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

生物活性

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring fused to a phthalazine moiety, with a mercapto group at the 3-position and a phenyl group at the 6-position. The molecular formula of this compound is C15H10N4S, and it has an average mass of approximately 278.33 g/mol .

Pharmacological Properties

1,2,4-Triazolo(3,4-a)phthalazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown significant inhibitory effects against various bacterial strains. For instance, one derivative demonstrated activity against Staphylococcus aureus and other tested bacterial and fungal strains .

- Anticancer Potential : Research indicates that certain derivatives possess anticancer properties. For example, compound 11h exhibited good anticancer activities compared to 5-fluorouracil against several cancer cell lines . Additionally, compounds like 9b showed promising dual enzyme inhibition against PARP-1 and EGFR .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes linked to cancer progression and other diseases. A notable example includes its high selectivity in inhibiting tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) .

Structure-Activity Relationship (SAR)

The unique structure of 1,2,4-triazolo(3,4-a)phthalazine contributes significantly to its biological activity. The presence of the mercapto group enhances its reactivity and interaction with biological targets. The phenyl substituent at the 6-position also plays a crucial role in modulating its pharmacological profile.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine | Methyl substitution at position 3 | Antimicrobial properties |

| 6-(2-Pyridyl)methoxy-1,2,4-triazolo(3,4-a)phthalazine | Ether linkage with a pyridyl group | High-affinity receptor ligands |

| 3-(Methylsulfanyl)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine | Methylthio group addition | Enhanced enzyme inhibition |

This table highlights how structural modifications can influence the biological activity of similar compounds .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of derivatives of 1,2,4-triazolo(3,4-a)phthalazine:

- Synthesis and Antimicrobial Activities : A series of novel derivatives were synthesized from phthalic anhydride and showed promising antimicrobial activities against various pathogens .

- Anticancer Activities : In vitro studies demonstrated that specific derivatives exhibited significant anticancer effects across multiple cancer cell lines. For instance, compound 11i increased apoptosis markers in MDA-MB-231 cells by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes .

特性

IUPAC Name |

6-phenyl-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4S/c20-15-17-16-14-12-9-5-4-8-11(12)13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTKRFAZCJOEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236440 | |

| Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87540-71-4 | |

| Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087540714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。